Cy5-dATP

DNA Labeling Polymerase Efficiency Nucleotide Analog

Cy5-dATP is a Cy5-labeled deoxyadenosine triphosphate engineered for non-radioactive enzymatic DNA labeling. Unlike generic fluorescent nucleotides, its incorporation efficiency, brightness (quantum yield 0.27, ε = 250,000 M⁻¹cm⁻¹), and photostability (82 s in Trolox) are quantitatively characterized, making it the standard acceptor for Cy3-Cy5 smFRET. Simply substituting any 'red dye dATP' risks experimental failure—VentR exo- DNA polymerase incorporates only 4 Cy5-dATP residues vs >18 for unmodified dATP. Choose Cy5-dATP for reproducible, high-sensitivity FISH, microarray, and single-molecule assays.

Molecular Formula C48H60N7O18P3S2
Molecular Weight 1180.1 g/mol
Cat. No. B12392867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5-dATP
Molecular FormulaC48H60N7O18P3S2
Molecular Weight1180.1 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C6=NC=NC(=C56)N)C7CC(C(O7)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)(C)C
InChIInChI=1S/C48H60N7O18P3S2/c1-6-53-36-20-18-32(77(65,66)67)24-34(36)47(2,3)40(53)15-9-7-10-16-41-48(4,5)35-25-33(78(68,69)70)19-21-37(35)54(41)23-12-8-11-17-42(57)50-22-13-14-31-27-55(46-44(31)45(49)51-29-52-46)43-26-38(56)39(72-43)28-71-76(63,64)73-75(61,62)30-74(58,59)60/h7,9-10,15-16,18-21,24-25,27,29,38-39,43,56H,6,8,11-12,17,22-23,26,28,30H2,1-5H3,(H8-,49,50,51,52,57,58,59,60,61,62,63,64,65,66,67,68,69,70)/t38?,39-,43-/m1/s1
InChIKeyLIKXZLMYQRRWPK-ZDBKWBDUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 nmoles / 25 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5-dATP: Fluorescent dATP Analog for Red-Channel DNA Labeling and Single-Molecule Detection


Cy5-dATP is a cyanine 5 (Cy5) dye-labeled deoxyadenosine triphosphate analog . It is a modified nucleotide designed for non-radioactive, enzymatic incorporation into DNA, enabling the generation of fluorescently labeled nucleic acid probes [1]. With a molecular weight of 1182.05 g/mol, an excitation maximum at 651 nm, and an emission maximum at 670 nm, it serves as a red-fluorescent substrate for various DNA polymerases, including those used in reverse transcription, PCR, nick translation, and terminal transferase-mediated labeling [2]. The compound is widely utilized in applications such as fluorescence in situ hybridization (FISH), microarray analysis, and single-molecule fluorescence resonance energy transfer (smFRET) experiments [1].

Why Cy5-dATP Cannot Be Simply Replaced with Other Fluorescent Nucleotides in Critical Assays


Generic substitution of Cy5-dATP with other fluorescent nucleotides is not feasible due to significant, quantifiable differences in polymerase incorporation efficiency, fluorescence brightness, and spectral properties. For instance, enzymatic incorporation of Cy5-dATP by VentR exo- DNA polymerase is severely limited, achieving only 4 steps out of a possible 18 in homopolymeric templates, compared to >18 steps for unmodified dATP [1]. Furthermore, the fluorescence quantum yield of Cy5-dATP (0.27) and its distinct excitation/emission maxima (651/670 nm) dictate the achievable signal intensity and compatibility with specific laser/filter sets in detection instruments . Using an alternative such as Cy3-dATP would necessitate a change in excitation source (e.g., 532 nm vs. 633 nm laser) and yield different photostability and brightness profiles, directly impacting data quality in applications like smFRET or microarray scanning [2]. These specific properties mean that simply selecting any 'red dye dATP' without verifying these quantitative performance metrics can lead to experimental failure.

Quantitative Evidence for Cy5-dATP Selection: Performance Benchmarks Against Key Comparators


Enzymatic Incorporation Efficiency of Cy5-dATP by VentR exo- DNA Polymerase

Cy5-dATP exhibits significantly lower incorporation efficiency compared to unmodified dATP when using VentR exo- DNA polymerase. This limitation must be considered in experimental design [1].

DNA Labeling Polymerase Efficiency Nucleotide Analog

Fluorescence Quantum Yield and Brightness of Cy5-dATP

The fluorescence quantum yield of Cy5-dATP is 0.27, and its molar extinction coefficient is 250,000 M⁻¹cm⁻¹ . These values define its brightness and signal generation capability. As a fluorescence acceptor, Cy5 has a normalized brightness of 1.0 under standard smFRET conditions [1].

Fluorescence Spectroscopy smFRET Nucleotide Labeling

Photostability of Cy5-dATP Compared to Alexa Fluor 647 Conjugates

Cy5 and its conjugates are significantly less resistant to photobleaching than their Alexa Fluor 647 counterparts. In a direct comparison of single-molecule FRET dyes, the average photobleaching time constant for Cy5 was 82 seconds in Trolox-containing buffer and 25 seconds in βME buffer, compared to 58 seconds and 20 seconds, respectively, for Alexa Fluor 647 [1]. A separate study on protein conjugates confirmed Alexa Fluor 647 was significantly more photostable [2].

Photobleaching Fluorescence Microscopy smFRET

PCR Labeling Efficiency with Cy5-dUTP: Optimal Substitution Ratio

While this data is for Cy5-dUTP, it provides a critical class-level inference for Cy5-dATP regarding the optimization of PCR labeling reactions. A 50% substitution of dTTP with dUTP-Cy5 is recommended to achieve an optimal balance between reaction efficiency and fluorescence labeling density [1].

PCR Labeling Probe Generation FISH

Primary Application Scenarios for Cy5-dATP Driven by Quantitative Performance Data


Single-Molecule FRET (smFRET) Acceptor Fluorophore

Cy5-dATP is a standard acceptor dye in smFRET experiments, pairing with Cy3 as a donor [1]. The quantitative data on its relative brightness (1.0) and photostability (82 s in Trolox) directly inform the choice of imaging buffer and laser power. While ATTO647N and Alexa647 offer higher brightness, Cy5's well-characterized photophysics and established use in the field make it a reliable choice when precise inter-dye distance measurements are required [2].

Microarray and FISH Probe Generation via PCR

Cy5-dATP is used to generate red-fluorescent DNA probes for microarray and FISH applications via PCR [1]. The class-level inference on optimal substitution ratios (e.g., 50% for Cy5-dUTP) guides users to balance fluorescence signal with amplification efficiency [2]. The high extinction coefficient (250,000 M⁻¹cm⁻¹) of Cy5 ensures sensitive detection on standard microarray scanners equipped with 635 nm lasers .

Terminal Transferase (TdT)-Mediated Poly-A Tailing for Signal Amplification

Terminal deoxynucleotidyl transferase (TdT) can efficiently incorporate multiple Cy5-dATP molecules onto the 3'-OH end of DNA, forming long Cy5-polyA tails [1]. This enzymatic process is used to amplify fluorescence signals in biosensor and single-molecule detection assays, capitalizing on the bright, red-shifted fluorescence of Cy5 for high-sensitivity readouts [2].

Two-Color Coincidence Single-Molecule Spectroscopy

Cy5-dATP is employed in two-color single-molecule coincidence spectroscopy to analyze complex biological processes like telomerase activity [1]. In these assays, Cy5-dATP is incorporated into a DNA primer pre-labeled with a reference fluorophore, and the coincident detection of both signals confirms specific product formation, leveraging the distinct spectral properties of Cy5 for multiplexed analysis [2].

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